

A Researcher's Guide to Spectroscopic Analysis: Confirming Aromatic Nitration

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Compound of Interest

Compound Name: *Ethyl 5-fluoro-2-methyl-3-nitrobenzoate*

CAS No.: *1342359-36-7*

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For professionals in chemical synthesis, drug development, and materials science, the introduction of a nitro group onto an aromatic ring is a foundational yet critical transformation. Electrophilic aromatic nitration serves as a gateway to synthesizing a vast array of compounds, from aniline derivatives for dyes and pharmaceuticals to high-energy materials.^[1] However, the success of this reaction is not merely assumed upon completion; it must be rigorously verified. This guide provides an in-depth, practical comparison of the spectroscopic signatures of an aromatic starting material and its nitrated product, using the classic nitration of benzene to nitrobenzene as our model system. Our objective is to move beyond simple data reporting and explain the causality behind the observed spectral changes, empowering researchers to interpret their results with confidence.

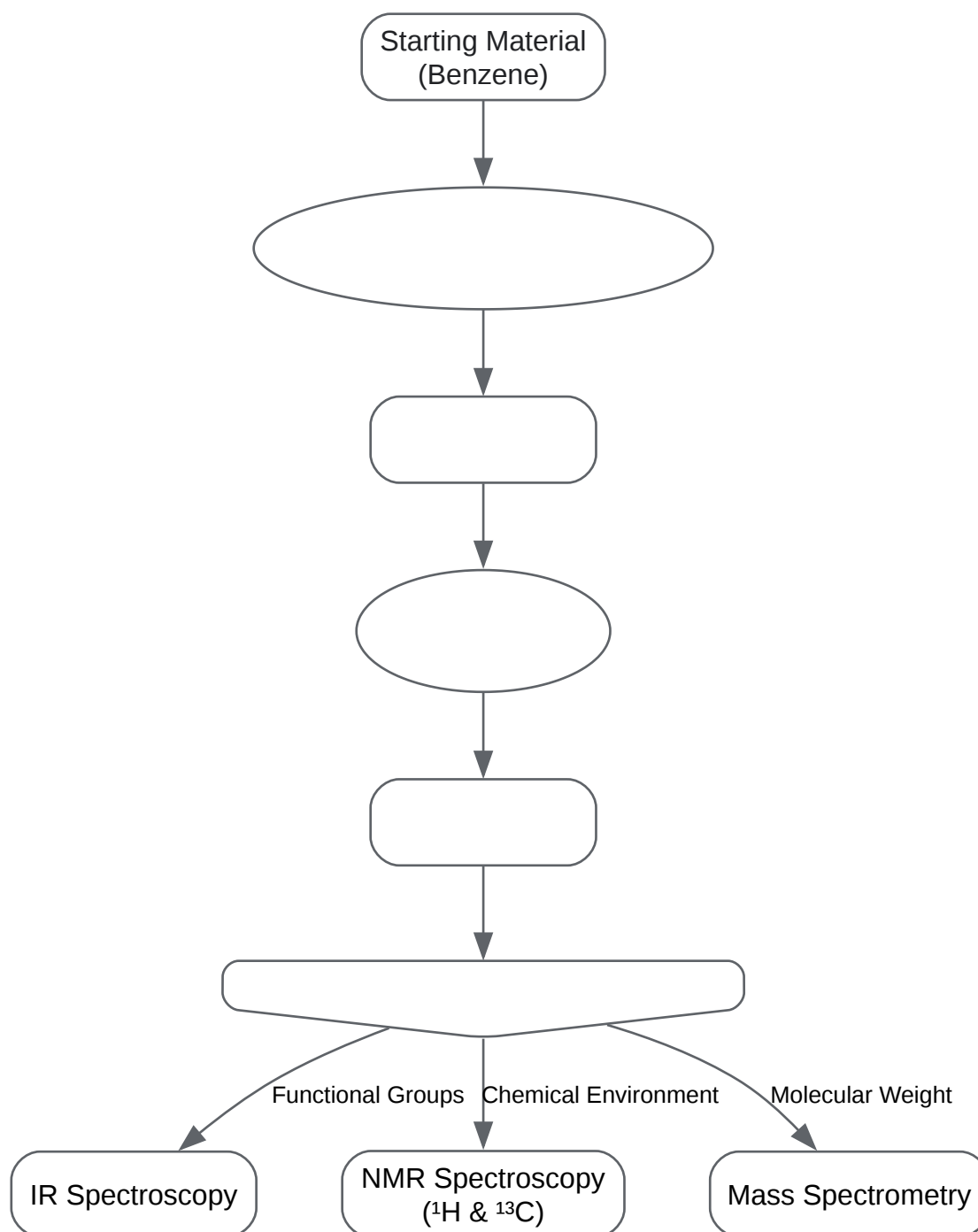
The Underlying Chemistry: Electrophilic Aromatic Substitution

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The role of the stronger acid, H₂SO₄, is to protonate the nitric acid, facilitating the

loss of a water molecule to generate the potent electrophile: the nitronium ion (NO_2^+).^{[1][2]} This highly reactive species is then attacked by the π -electron system of the aromatic ring.

The mechanism proceeds in two key steps:

- **Electrophilic Attack:** The aromatic ring's nucleophilic π -electrons attack the electrophilic nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
- **Deprotonation:** A weak base (like H_2O or HSO_4^-) removes a proton from the carbon bearing the new nitro group, restoring the ring's aromaticity and yielding the final nitrated product.^[1]



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Caption: Experimental and Analytical Workflow for Nitration.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is an invaluable tool for quickly identifying the presence or absence of specific functional groups by measuring their characteristic molecular vibrations. [3] The conversion of benzene to nitrobenzene is marked by the dramatic appearance of peaks corresponding to the nitro group.

- **Starting Material (Benzene):** The spectrum is relatively simple. Key absorptions include C-H stretches for sp^2 -hybridized carbons just above 3000 cm^{-1} and characteristic C=C stretching "overtone" bands in the $1600\text{-}1450\text{ cm}^{-1}$ region.
- **Nitrated Product (Nitrobenzene):** The most telling change is the emergence of two very strong and distinct peaks that are hallmarks of the NO_2 group. [4] * Asymmetric N-O Stretch: A powerful absorption appears between $1550\text{-}1475\text{ cm}^{-1}$. [5][6] * Symmetric N-O Stretch: A second strong band is observed in the $1360\text{-}1290\text{ cm}^{-1}$ range. [5][6] The appearance of this pair of intense peaks is one of the most reliable indicators that nitration has successfully occurred. [4]

Vibrational Mode	Benzene (Approx. Wavenumber, cm^{-1})	Nitrobenzene (Approx. Wavenumber, cm^{-1})	Significance of Change
Aromatic C-H Stretch	~3030	~3075	Minor shift, confirms aromatic ring is intact.
Asymmetric NO_2 Stretch	Absent	~1525 (Strong)	Key indicator of nitration. [6]
Aromatic C=C Stretch	~1479	~1475	Relatively unchanged.
Symmetric NO_2 Stretch	Absent	~1348 (Strong)	Key indicator of nitration. [6]

| C-H Out-of-Plane Bend | ~675 | ~700, ~750 | Changes reflect altered substitution pattern. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy provides detailed information about the structure and electronic environment of a molecule. The introduction of the strongly electron-withdrawing nitro group causes significant changes in the chemical shifts of both proton (^1H) and carbon (^{13}C) nuclei in the aromatic ring.

^1H NMR Spectroscopy

- Starting Material (Benzene): Due to the high degree of symmetry, all six protons are chemically and magnetically equivalent. This results in a single, sharp signal (a singlet) in the ^1H NMR spectrum at approximately 7.3 ppm.
- Nitrated Product (Nitrobenzene): The symmetry is broken, and the powerful deshielding effect of the NO_2 group dramatically alters the spectrum. The single peak is replaced by a more complex pattern of signals shifted significantly downfield (to a higher ppm value). [7] The electron-withdrawing nature of the nitro group pulls electron density from the ring, particularly from the ortho and para positions, leaving these protons more exposed to the external magnetic field. [7] * Ortho Protons (H_2/H_6): These are the most deshielded due to their proximity to the NO_2 group and appear furthest downfield.
 - Para Proton (H_4): Also strongly deshielded.
 - Meta Protons (H_3/H_5): Least deshielded of the ring protons.

^{13}C NMR Spectroscopy

- Starting Material (Benzene): Similar to the protons, all six carbon atoms are equivalent, giving rise to a single signal at approximately 128 ppm. [8] * Nitrated Product (Nitrobenzene): The symmetry reduction results in four distinct carbon signals. The carbon directly attached to the nitro group (the ipso-carbon) is highly deshielded. The other carbons also shift based on their position relative to the electron-withdrawing substituent. [7]

Compound	Nucleus	Position	Approx. Chemical Shift (δ , ppm)	Rationale for Change
Benzene	^1H	All	7.3 (singlet)	N/A
	^{13}C	All	128.4	N/A
Nitrobenzene	^1H	Ortho (H2, H6)	8.25	Strong deshielding by NO_2 group. [7]
	^1H	Para (H4)	7.71	Strong deshielding by NO_2 group. [7]
	^1H	Meta (H3, H5)	7.56	Moderate deshielding by NO_2 group. [7]
	^{13}C	Ipso (C1)	148.3	Direct attachment to electron-withdrawing NO_2 . [7]
	^{13}C	Para (C4)	134.7	Significant deshielding. [7]
	^{13}C	Meta (C3, C5)	129.4	Minor deshielding. [7]

|| ^{13}C | Ortho (C2, C6) | 123.5 | Anisotropic effects can influence the final shift. [7]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight of a compound and offers structural clues through its fragmentation pattern. This technique is the final piece of evidence to confirm the addition of the NO_2 group.

- Starting Material (Benzene): The molecular ion peak (M^{+}) appears at a mass-to-charge ratio (m/z) of 78, corresponding to the molecular weight of C_6H_6 .
- Nitrated Product (Nitrobenzene): The molecular weight increases by 45 amu (the mass of NO_2 minus H). The molecular ion peak is observed at $m/z = 123$. [9] The fragmentation pattern is also highly characteristic. Common fragmentation pathways for nitroaromatics include the loss of NO_2 and NO radicals. [10] * Loss of NO_2 : A prominent peak at $m/z = 77$ ($123 - 46$), corresponding to the stable phenyl cation ($C_6H_5^+$).
 - Loss of NO : A peak at $m/z = 93$ ($123 - 30$), corresponding to the $C_6H_5O^+$ ion.

Compound	Key Fragment	m/z Value	Significance
Benzene	Molecular Ion $[M]^{+}$	78	Confirms MW of starting material.
Nitrobenzene	Molecular Ion $[M]^{+}$	123	Confirms addition of one NO_2 group (mass increase of 45). [9]
$[M - NO]^{+}$	93	Characteristic fragment of nitroaromatics. [10]	
$[M - NO_2]^{+}$	77	Characteristic fragment, indicates loss of the nitro group. [10]	

Experimental Protocols

Trustworthy data begins with a reliable protocol. The following methods describe the synthesis of nitrobenzene and the preparation of samples for analysis.

Protocol 1: Synthesis of Nitrobenzene

Safety Note: This procedure involves highly corrosive and concentrated acids and an exothermic reaction. It must be performed in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles).

- Prepare the Nitrating Mixture: In a round-bottom flask submerged in an ice-water bath, cautiously add 8 mL of concentrated sulfuric acid to 7 mL of concentrated nitric acid with continuous stirring. [11] Allow the mixture to cool.
- Addition of Benzene: While monitoring the temperature to keep it below 50-55°C, add 6 mL of benzene dropwise to the stirred nitrating mixture. [11][12] The reaction is exothermic and requires careful temperature control to prevent dinitration.
- Reaction: After the addition is complete, allow the mixture to stir at a slightly elevated temperature (around 60°C) for approximately 45-60 minutes to ensure the reaction goes to completion. [11] 4. Work-up: Carefully pour the reaction mixture into a beaker containing cold water. The denser nitrobenzene layer will separate.
- Purification: Separate the organic layer using a separatory funnel. Wash it sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with water again. Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and remove the solvent to yield the nitrobenzene product.

Protocol 2: Sample Preparation for Analysis

- IR Spectroscopy: For liquid samples like nitrobenzene, place a single drop between two salt (NaCl or KBr) plates and acquire the spectrum.
- NMR Spectroscopy: Dissolve a small amount of the sample (5-10 mg) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electron ionization (EI) or electrospray ionization (ESI).

Conclusion

The transformation of a simple aromatic starting material into its nitrated derivative is accompanied by a cascade of distinct and predictable spectroscopic changes. The appearance of strong N-O stretching bands in the IR spectrum provides the initial evidence of the nitro group's presence. This is corroborated by the pronounced downfield shifts and altered splitting patterns in both ¹H and ¹³C NMR spectra, which speak to the powerful electron-withdrawing

nature of the new substituent. Finally, mass spectrometry confirms the expected increase in molecular weight and displays a characteristic fragmentation pattern. By systematically employing this multi-technique spectroscopic approach, researchers can move beyond ambiguity and achieve definitive, verifiable confirmation of their synthetic outcomes.

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